molecular formula C19H32O2 B1195386 Androstane-3,17-diol CAS No. 25126-76-5

Androstane-3,17-diol

Cat. No. B1195386
CAS RN: 25126-76-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-CAHXEBCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane-3,17-diol is a 17-hydroxy steroid, a 3-hydroxy steroid and an androstanoid.
The unspecified form of the steroid, normally a major metabolite of TESTOSTERONE with androgenic activity. It has been implicated as a regulator of gonadotropin secretion.

Scientific Research Applications

Modulation of Estrogen Receptor-Mediated Gene Transcription

  • Evidence: The androgen metabolite 5α-Androstane-3β, 17β-diol (3βAdiol) is known to bind to the estrogen receptor (ER)-β and regulate gene transcription in neuronal cells, highlighting its potential significance in brain physiology. This suggests a role beyond its traditional perception as a mere androgenic metabolite (Pak et al., 2005).

Role in Prostatic SHBG Receptor Agonism

  • Evidence: 5α-Androstan-3α, 17β-diol (3α-diol), a derivative of dihydrotestosterone (DHT), acts as a potent agonist of the human and canine prostatic SHBG receptor, significantly influencing intracellular cAMP levels. This illustrates its functional relevance in the prostatic environment (Nakhla et al., 1995).

Clinical Applications in Cancer Treatment

  • Evidence: Derivatives of 5α-Androstane-3α, 17β-diol, such as HE3235 (Apoptone), have shown promising results in the treatment of prostate and breast cancer. These derivatives have undergone clinical trials, highlighting their therapeutic potential in oncology (Ahlem et al., 2012).

Influence on Liver Enzyme Activities

  • Evidence: Androstane-3,17-diol influences liver enzyme activities, with studies showing a masculinization effect on hepatic steroid metabolism in rats. This suggests a significant role in liver physiology and potentially in sex-dependent metabolic processes (Gustafsson & Stenberg, 1974).

properties

CAS RN

25126-76-5

Product Name

Androstane-3,17-diol

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-CAHXEBCQSA-N

Isomeric SMILES

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

synonyms

5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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